molecular formula C13H19N B2600992 1-Benzyl-n-methylcyclopentanamine CAS No. 19166-01-9

1-Benzyl-n-methylcyclopentanamine

Cat. No.: B2600992
CAS No.: 19166-01-9
M. Wt: 189.302
InChI Key: ZFAGGXZFXYOEDA-UHFFFAOYSA-N
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Description

1-Benzyl-n-methylcyclopentanamine is an organic compound with the molecular formula C₁₃H₁₉N It is a secondary amine, characterized by a cyclopentane ring substituted with a benzyl group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-n-methylcyclopentanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine with high purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-n-methylcyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-n-methylcyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Benzyl-n-methylcyclopentanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopentanamine: A primary amine with a cyclopentane ring.

    N-methylcyclopentanamine: A secondary amine with a methyl group on the nitrogen atom.

    Benzylamine: A primary amine with a benzyl group.

Uniqueness: 1-Benzyl-n-methylcyclopentanamine is unique due to the combination of a benzyl group and a cyclopentane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-benzyl-N-methylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAGGXZFXYOEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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